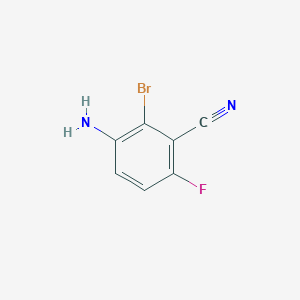

2-Bromo-3-amino-6-fluorobenzonitrile

Description

Significance and Research Context of Halogenated Aminobenzonitriles

Halogenated aminobenzonitriles are a class of organic compounds that have garnered considerable attention in chemical research. Their molecular architecture, which features a benzene (B151609) ring substituted with one or more halogen atoms, an amino group, and a nitrile group, makes them valuable intermediates in the synthesis of more complex molecules. The interplay between the electron-donating amino group and the electron-withdrawing halogen and nitrile groups imparts unique chemical reactivity and physical properties to these compounds.

In medicinal chemistry, the introduction of halogen atoms into a molecular scaffold can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Halogens can affect metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group is a versatile functional handle that can be converted into other functional groups or participate in cycloaddition reactions to form heterocyclic systems, which are prevalent in many pharmaceutical agents. The amino group provides a site for further functionalization and can participate in hydrogen bonding, a crucial interaction in drug-receptor binding.

Overview of 2-Bromo-3-amino-6-fluorobenzonitrile in Contemporary Chemical Sciences

This compound is a polysubstituted aromatic compound that serves as a key building block in organic synthesis. Its structure, featuring a strategic arrangement of bromo, amino, fluoro, and cyano functional groups, allows for a range of chemical transformations. This makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.

The presence of the bromine atom offers a reactive site for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The fluorine atom can influence the electronic properties of the benzene ring and can also play a role in the biological activity of downstream products. The amino and nitrile groups provide additional sites for chemical modification, further enhancing the synthetic utility of this compound. Research involving this compound is often directed towards the development of novel compounds with potential applications in pharmaceuticals and materials science.

Structural Considerations and Positional Isomerism of this compound

The specific arrangement of substituents on the benzene ring in this compound gives rise to its distinct properties. Positional isomerism, where the same functional groups are attached to the benzene ring at different positions, can lead to significant differences in the physical and chemical properties of the resulting compounds. A comparison with its isomers highlights the structural nuances that can impact reactivity and potential applications.

This compound: In this isomer, the bromine and amino groups are ortho to each other, while the fluorine atom is in the para position relative to the amino group. This arrangement influences the electronic environment of each substituent and the steric accessibility for chemical reactions.

6-Amino-3-bromo-2-fluorobenzonitrile: Here, the amino and fluoro groups are ortho to each other. cymitquimica.com This proximity can lead to intramolecular hydrogen bonding, which may affect the compound's conformation and reactivity. cymitquimica.com The bromine atom is in the meta position relative to the amino group. cymitquimica.com

3-Amino-2-bromo-6-fluorobenzonitrile: In this isomer, the amino group is positioned between the bromine and the rest of the ring. The steric hindrance around the bromine atom might be different compared to the other isomers, potentially affecting its reactivity in cross-coupling reactions.

2-Amino-6-bromo-3-fluorobenzonitrile: Information on this specific isomer is less prevalent in the available scientific literature, suggesting it may be less commonly synthesized or utilized compared to the others. Its unique substitution pattern would undoubtedly result in a different set of chemical and physical properties.

The differences in the positions of the electron-donating amino group and the electron-withdrawing halogen and nitrile groups in these isomers lead to variations in their dipole moments, polarity, and reactivity profiles. For instance, the relative positions of the substituents can direct the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1415633-90-7 | C₇H₄BrFN₂ | 215.02 |

| 6-Amino-3-bromo-2-fluorobenzonitrile | 845866-92-4 | C₇H₄BrFN₂ | 215.02 |

| 3-Amino-2-bromo-6-fluorobenzonitrile | 1415633-90-7 | C₇H₄BrFN₂ | 215.02 |

| 2-Amino-6-bromo-3-fluorobenzonitrile | Not readily available | C₇H₄BrFN₂ | 215.02 |

Comparative Research Perspectives with Related Halogenated Benzonitrile (B105546) Analogues

The study of this compound and its isomers is part of a broader research landscape focused on halogenated benzonitriles. Structure-activity relationship (SAR) studies are often conducted on series of these analogues to understand how the nature and position of the halogen substituents affect their biological or material properties.

For example, research has shown that the herbicidal activity of substituted benzonitriles is highest when the benzene ring is substituted at the 2 and 6 positions with halogens or methyl groups. This highlights the critical role of the substitution pattern in determining the biological function of these molecules.

Furthermore, the type of halogen (fluorine, chlorine, bromine, or iodine) can have a profound impact on the properties of the benzonitrile derivative. Variations in electronegativity, size, and polarizability of the halogen atom can influence non-covalent interactions, such as halogen bonding, which can be important in the binding of a molecule to a biological target. Comparative studies of a series of halogenated benzonitrile analogues, where the type and position of the halogen are systematically varied, are essential for the rational design of new molecules with desired properties. These studies contribute to a deeper understanding of the fundamental principles governing molecular recognition and reactivity in this important class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-bromo-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWCGOHWOQKTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Amino 6 Fluorobenzonitrile

Established Synthetic Routes and Reaction Pathways

The primary route for synthesizing 2-Bromo-3-amino-6-fluorobenzonitrile is a multi-step pathway that begins with a readily available precursor and sequentially introduces the required functional groups. This approach ensures high purity and yield by carefully controlling the regioselectivity of each reaction step.

Multi-step Synthesis from Precursors

A logical and established synthetic pathway commences with 2-fluorobenzonitrile. This precursor undergoes a sequence of nitration, reduction, and finally, regioselective bromination to yield the target compound.

The initial step involves the electrophilic nitration of 2-fluorobenzonitrile. The fluorine atom is an ortho-, para-directing group, while the nitrile group is a meta-directing deactivator. The directing effects favor the introduction of the nitro group at the 5-position (para to the fluorine), leading to the formation of 2-fluoro-5-nitrobenzonitrile (B100134) with high regioselectivity. ossila.com

Following nitration, the nitro group is reduced to a primary amine. This transformation is a standard procedure in aromatic chemistry and can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is a common and efficient method for this nitroreduction, yielding 3-amino-6-fluorobenzonitrile (also named 2-fluoro-5-aminobenzonitrile).

| Step | Reactant | Reagents | Product | Typical Conditions |

| Nitration | 2-Fluorobenzonitrile | HNO₃/H₂SO₄ | 2-Fluoro-5-nitrobenzonitrile | Controlled temperatures (e.g., 0–5°C) to prevent over-nitration. |

| Nitroreduction | 2-Fluoro-5-nitrobenzonitrile | H₂, Pd/C or Fe/HCl | 3-Amino-6-fluorobenzonitrile | Catalytic hydrogenation at room or slightly elevated temperatures. |

The final and most critical step is the regioselective bromination of the 3-amino-6-fluorobenzonitrile intermediate. The position of bromination is dictated by the directing effects of the substituents on the aromatic ring. The amino group is a strongly activating ortho-, para-director, making the positions ortho (2 and 4) and para (not available) to it highly susceptible to electrophilic attack. The fluorine atom is a deactivating ortho-, para-director, and the nitrile group is a deactivating meta-director. The powerful activating effect of the amino group predominantly controls the reaction's regioselectivity, directing the incoming electrophile to the position ortho to it. This leads to the desired this compound product.

Alternative Bromination Methods (e.g., N-bromosuccinimide, Br₂, radical bromination)

While traditional methods may use molecular bromine (Br₂), alternative reagents are often employed to enhance selectivity and handleability.

N-bromosuccinimide (NBS): NBS is a widely used reagent for the electrophilic bromination of activated aromatic rings, such as anilines and phenols. manac-inc.co.jpwikipedia.org It serves as a source of an electrophilic bromine atom. masterorganicchemistry.com The reaction proceeds smoothly, often without the need for a catalyst. lookchem.com For electron-rich aromatic compounds like anilines, NBS provides a mild and selective method for nuclear monobromination. researchgate.net The regioselectivity of NBS bromination can be highly dependent on the solvent used; solvent polarity can be tuned to favor the formation of specific isomers. manac-inc.co.jplookchem.com Studies on meta-substituted anilines have shown that the choice of solvent can markedly alter the ratio of ortho- and para-brominated products. lookchem.com

Molecular Bromine (Br₂): Direct bromination with molecular bromine, often in a polar solvent like acetic acid or water, is a classic method. However, the high reactivity of aniline (B41778) can lead to multiple substitutions. youtube.com For instance, the reaction of aniline with bromine water typically results in the formation of 2,4,6-tribromoaniline. youtube.com To achieve mono-bromination, reaction conditions must be carefully controlled, for example by using a non-polar solvent like carbon disulfide (CS₂) at low temperatures to reduce the concentration of the bromine electrophile. youtube.com

Radical Bromination: Radical bromination is generally not the preferred method for introducing a bromine atom onto an activated aromatic ring like aniline. This method, which typically uses NBS in the presence of a radical initiator (e.g., AIBN or peroxide) and light, is primarily used for allylic and benzylic bromination—the substitution of a hydrogen on a carbon adjacent to a double bond or aromatic ring. wikipedia.orgmasterorganicchemistry.com The mechanism for brominating the aniline ring itself is an electrophilic aromatic substitution, not a radical pathway.

Halodeboronation Approaches in Related Benzoniitriles

Halodeboronation is a powerful method for the synthesis of aryl halides, involving the substitution of a boronic acid or ester group with a halogen. st-andrews.ac.uknih.gov This reaction often proceeds with high regioselectivity, as the halogen replaces the boron group at its specific location (ipso-substitution). researchgate.net This approach is particularly useful for synthesizing isomers that are difficult to obtain through direct electrophilic halogenation.

While not a direct synthesis of the title compound, a scalable synthesis of the related 2-bromo-3-fluorobenzonitrile (B1333834) has been developed via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. st-andrews.ac.uk This demonstrates the utility of the method for preparing halogenated benzonitriles. The reaction mechanism is believed to proceed via a boronate-driven ipso-substitution pathway, which can be catalyzed by a general Lewis base and does not necessarily require a copper catalyst. nih.govresearchgate.netorganic-chemistry.org This method is tolerant of various functional groups, although the presence of a primary amino group can sometimes complicate reactions involving boronic acids. nih.gov

Optimization of Synthetic Conditions and Process Parameters

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, particularly during the bromination step. Several parameters can be adjusted to achieve the desired outcome. researchgate.net

Solvent Polarity: As demonstrated in the NBS bromination of meta-substituted anilines, the polarity of the reaction medium is a key factor in controlling regioselectivity. lookchem.com In nonpolar solvents, one isomeric product might be favored, while in polar solvents, a different distribution of isomers can be obtained. For example, bromination of 3-chloroaniline (B41212) with NBS in dioxane (nonpolar) yields predominantly 2-bromo-5-chloroaniline, whereas in dimethyl sulfoxide (B87167) (DMSO, polar), the formation of 4-bromo-3-chloroaniline (B1265746) is significantly increased. lookchem.com This allows for the fine-tuning of the reaction to favor the desired product.

Catalyst: While many brominations of highly activated rings like anilines proceed without a catalyst, some transformations benefit from their use. For less activated systems or to achieve unusual regioselectivity (such as meta-bromination), palladium catalysts have been employed. nih.govrsc.org However, for the synthesis of the title compound, where the amino group strongly directs ortho-bromination, a catalyst is generally not required for the electrophilic substitution.

Temperature and Reagent Stoichiometry: Controlling the reaction temperature and the molar ratio of the reactants is essential to prevent side reactions, such as di- or tri-bromination. youtube.com The high activation of the ring by the amino group means that even with a single equivalent of the brominating agent, over-bromination can occur if the conditions are not mild enough. researchgate.net Conducting the reaction at room temperature or below and adding the brominating agent portion-wise can help ensure mono-substitution.

The table below summarizes the effect of solvent choice on the regioselectivity of NBS bromination for a representative meta-substituted aniline, illustrating the importance of process parameter optimization.

Table: Solvent Effect on Regioselectivity of NBS Bromination of 3-Cyanoaniline

| Solvent | Dielectric Constant (ε) | Product Ratio (2-bromo-5-cyanoaniline : 4-bromo-3-cyanoaniline) |

|---|---|---|

| Dioxane | 2.2 | 95 : 5 |

| Tetrahydrofuran (THF) | 7.5 | 85 : 15 |

| Acetonitrile (CH₃CN) | 37.5 | 40 : 60 |

| Dimethylformamide (DMF) | 38.3 | 20 : 80 |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 15 : 85 |

Data derived from studies on meta-substituted anilines. lookchem.com

| Solvent | Typical Brominating Agent | Key Advantages |

|---|---|---|

| Acetonitrile | N-Bromosuccinimide (NBS) | Improves yield and reproducibility; avoids chlorinated solvents. researchgate.netresearchgate.net |

| Cyclohexane | NBS or Molecular Bromine | Effective for cyano-substituted and unsubstituted alkylbenzenes. google.com |

| Dichloromethane / Acetic Acid | Molecular Bromine | Can be used, but less favored due to environmental and safety concerns. youtube.com |

Temperature and Pressure Control in Reaction Systems

Precise temperature control is paramount in the synthesis of this compound to manage reaction kinetics and minimize the formation of impurities. For instance, in a Sandmeyer reaction—a common method to introduce bromo and cyano groups onto an aromatic ring—the initial diazotization step is typically conducted at a low temperature, around 0°C, to ensure the stability of the diazonium salt intermediate. chemicalbook.com The subsequent conversion to the final product may require heating, for example, to 50°C, to drive the reaction to completion. chemicalbook.com High-temperature, vapor-phase halogenation processes, which can be performed without a catalyst, require temperatures upwards of 400°C. google.com In such cases, increasing the temperature generally leads to higher yields and a greater degree of halogenation. google.com

Pressure is typically maintained at atmospheric levels. However, in industrial settings, especially for gas-phase reactions or when volatile reagents are used, pressure control becomes a critical safety and efficiency parameter.

Catalytic Approaches and Recovery Strategies (e.g., copper sulfate (B86663) recycling)

Catalytic methods are integral to modern organic synthesis, offering pathways to increased efficiency and selectivity. Copper catalysts are particularly versatile and cost-effective, finding wide application in the synthesis of organic molecules. researchplateau.combeilstein-journals.orgresearchgate.net In the context of producing halogenated benzonitriles, a copper(I) bromide catalyst is effectively used in the Sandmeyer reaction to convert a diazonium salt, derived from an amino precursor, into the desired bromo-substituted product. chemicalbook.com

The sustainability and cost-effectiveness of these processes are significantly enhanced by the ability to recover and reuse the catalyst. researchplateau.com In industrial applications, the recycling of bromine and associated catalysts is a well-established practice that offers substantial economic and environmental benefits. chimia.ch For example, a bromine recovery yield of 97% can be achieved, drastically reducing the need for fresh bromine and minimizing the environmental impact. chimia.ch The cost of recycling bromine can be as low as 40-45% of the purchase price of new bromine, highlighting the economic incentive for such circular economy approaches. chimia.ch Similarly, heterogeneous copper catalysts supported on materials like silica (B1680970) or titanium dioxide are designed for easy separation and reuse, minimizing metal contamination in the final product. researchplateau.com

Industrial-Scale Optimization Considerations for Production

Scaling up the synthesis of this compound from the laboratory to an industrial plant requires a focus on process optimization to ensure safety, cost-effectiveness, and high throughput.

Continuous Flow Reaction Protocols

Continuous flow chemistry has emerged as a transformative technology for the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comaurigeneservices.com This approach offers numerous advantages over traditional batch processing, including superior heat transfer, efficient mixing, and enhanced safety. mdpi.com The small reactor volumes in continuous flow systems allow for the safe handling of hazardous reagents and reactions under conditions that would be too dangerous for large-scale batch reactors. acs.orgnih.gov This methodology enables the seamless integration of multiple reaction steps without the need to isolate and purify intermediates, which streamlines the manufacturing process. mdpi.com For reactions involving hazardous materials like molecular bromine, continuous flow allows for the in situ generation of the reagent, which is immediately consumed in the reaction, minimizing risk. nih.gov The precise control over parameters like residence time and temperature in flow reactors leads to improved product selectivity, yield, and purity. aurigeneservices.comrsc.org

Cost-Effectiveness and Safety Protocols

Cost-effectiveness in industrial production is driven by process efficiency and raw material costs. Bromine, while highly effective, is more expensive than chlorine, necessitating its use be justified by superior performance and cost-effective delivery systems. envirotech.com The development of brominating agents like N-bromosuccinimide (NBS) and bromochlorodimethylhydantoin (BCDMH) provides safer and more manageable alternatives to elemental bromine. google.comenvirotech.com

Safety is a paramount concern, as elemental bromine is a corrosive and toxic fuming liquid. envirotech.com Handling requires strict safety protocols, including the use of appropriate personal protective equipment, dedicated storage facilities with scrubber systems, and robust engineering controls to prevent exposure. envirotech.com The shift to safer brominating agents and the adoption of continuous flow processes, which minimize the amount of hazardous material present at any one time, are key strategies for mitigating risk in industrial settings. nih.gov

Comparative Analysis of Synthesis Methodologies

The selection of an optimal synthetic route for this compound depends on a comparative analysis of key performance indicators such as yield, selectivity, scalability, and cost. Common strategies include direct bromination of a substituted aminofluorobenzonitrile or a multi-step approach involving the transformation of functional groups, such as a Sandmeyer reaction starting from an amino precursor. chemicalbook.comsmolecule.com

Regioselectivity: This is crucial for producing the correct isomer. The choice of brominating agent and reaction conditions heavily influences selectivity. nih.gov For example, N-bromosuccinimide (NBS) is often used for highly regioselective brominations. nih.gov

Scalability: Continuous flow synthesis is inherently more scalable than batch processing. Scaling up involves running the process for a longer duration rather than using larger, potentially more hazardous, reactors. aurigeneservices.com

Cost Efficiency: This is a complex metric that includes the cost of raw materials, energy consumption, waste disposal, and catalyst recycling. While continuous flow systems may have a higher initial investment, they often lead to lower operational costs and significant savings through higher yields and reduced waste. chimia.ch Catalyst and solvent recycling are critical for improving the cost efficiency of any large-scale process. chimia.ch

| Methodology | Typical Overall Yield | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination (Batch) | Moderate-High | Good to Excellent (reagent dependent) nih.gov | Moderate | Moderate (dependent on reagent cost and waste) envirotech.com |

| Sandmeyer Reaction (Batch) | Good (e.g., ~70%) chemicalbook.com | Excellent (defined by starting amine) | Good | Good (improved with catalyst recycling) researchplateau.comchimia.ch |

| Continuous Flow Synthesis | High to Excellent aurigeneservices.com | Excellent (due to precise control) rsc.org | Excellent aurigeneservices.com | High (lower operational costs, reduced waste) chimia.chacs.org |

Reactivity and Chemical Transformations of 2 Bromo 3 Amino 6 Fluorobenzonitrile

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2-Bromo-3-amino-6-fluorobenzonitrile is subject to both nucleophilic and electrophilic substitution reactions, with the regioselectivity and reaction feasibility being heavily influenced by the existing substituents.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitrile and halogen groups can activate the ring towards nucleophilic attack. While the fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution compared to other halogens, the cumulative electron-withdrawing effect of the substituents can facilitate such reactions under specific conditions. For instance, strong nucleophiles can displace the bromo or fluoro substituents, particularly at elevated temperatures. The amino group, being electron-donating, would generally deactivate the ring for nucleophilic attack, but its ortho/para directing influence can be overcome by the stronger activating effects of the other groups. Common nucleophiles such as sodium hydroxide (B78521) or potassium carbonate can be used to introduce hydroxyl or other functional groups.

Electrophilic Aromatic Substitution: The synthesis of this compound itself involves a key electrophilic aromatic substitution step. Typically, 2-fluoro-5-aminobenzonitrile is subjected to bromination using an electrophilic bromine source like N-bromosuccinimide (NBS). The strongly activating and ortho,para-directing amino group directs the incoming electrophile, while the meta-directing nitrile group and the ortho,para-directing fluorine atom also influence the final position of substitution. The interplay of these directing effects is crucial for the regioselective synthesis of the target molecule. Further electrophilic substitution on the this compound ring is challenging due to the presence of the deactivating bromo and fluoro groups, though it may be possible under harsh conditions.

| Reaction Type | Reagents/Conditions | Key Observations |

|---|---|---|

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOH, K₂CO₃), heat | Possible displacement of bromo or fluoro groups, activated by electron-withdrawing substituents. |

| Electrophilic Aromatic Substitution (Synthesis) | N-bromosuccinimide (NBS) on 2-fluoro-5-aminobenzonitrile | Regioselective bromination directed by the amino group. |

Oxidation and Reduction Pathways of the Amino Group

The amino group of this compound is a primary site for oxidative and reductive transformations.

Oxidation: The amino group can be oxidized using various oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can lead to the formation of nitroso, nitro, or other oxidized species, depending on the reaction conditions. Such transformations can significantly alter the electronic properties and subsequent reactivity of the aromatic ring.

Reduction: While the amino group is already in a reduced state, reactions involving reducing agents are more relevant to the synthesis of the parent compound from a nitro precursor. The synthesis of this compound often starts from a nitrated precursor, where the nitro group is reduced to an amino group using reducing agents like iron powder in the presence of an acid or other standard reduction methods. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile group as well.

| Transformation | Typical Reagents | Potential Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Nitroso, nitro derivatives |

| Reduction (of precursor) | Fe/acid | Amino group (from nitro group) |

Cyclization Reactions and Heterocyclic Compound Formation

The strategic positioning of the amino and nitrile groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The ortho-relationship of a reactive group (like the amino group) to the nitrile group is a common structural motif for building fused ring systems.

For instance, compounds with an ortho-amino-benzonitrile core are well-known starting materials for the synthesis of quinazolines. ossila.com Reaction with a one-carbon source, such as formic acid or its derivatives, can lead to the formation of a fused pyrimidine (B1678525) ring, resulting in a quinazoline (B50416) scaffold. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov Similarly, reaction with other appropriate reagents could potentially lead to the formation of other fused heterocycles like benzimidazoles, although specific examples for this particular molecule are not extensively documented.

Stability Studies and Mechanistic Insights under Varied Environmental Conditions

The stability of this compound is influenced by environmental factors such as pH.

pH-Controlled Stability Investigations

The stability of this compound is expected to be pH-dependent. In strongly acidic solutions, hydrolysis of the nitrile group is a primary degradation pathway. In neutral or mildly basic conditions, the compound is likely to be more stable. However, in strongly basic media, nucleophilic substitution reactions may become more prevalent, as discussed in section 3.1. Detailed kinetic studies under a range of pH values would be necessary to fully elucidate the stability profile and degradation kinetics of the molecule.

| Condition | Potential Reaction/Instability | Primary Functional Group Involved |

|---|---|---|

| Strongly Acidic (e.g., H₂SO₄, heat) | Hydrolysis | Nitrile (-CN) |

| Strongly Basic (e.g., NaOH, heat) | Nucleophilic Aromatic Substitution | Bromo (-Br), Fluoro (-F) |

| Neutral | Relatively Stable | N/A |

Research Applications and Derivatization Strategies of 2 Bromo 3 Amino 6 Fluorobenzonitrile

Medicinal Chemistry Applications

2-Bromo-3-amino-6-fluorobenzonitrile is a versatile chemical intermediate that holds significant importance in the field of medicinal chemistry. Its unique structural features, including the presence of bromine, amino, and fluoro groups on a benzonitrile (B105546) scaffold, make it a valuable starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.

Intermediate in the Synthesis of Pharmaceutical Compounds

The strategic placement of reactive functional groups on the aromatic ring of this compound makes it an ideal precursor for the construction of complex molecular architectures. The amino and cyano groups can participate in cyclization reactions to form various heterocyclic systems, while the bromine and fluorine atoms can be exploited for further functionalization through cross-coupling reactions or nucleophilic substitutions. This versatility allows for the generation of diverse libraries of compounds for drug discovery programs.

Development of Bioactive Derivatives with Potential Therapeutic Properties

The derivatization of this compound has led to the discovery of novel bioactive molecules with a range of potential therapeutic properties. By modifying its core structure, researchers have been able to develop compounds with enhanced potency and selectivity for various biological targets.

Potential Anticancer Agents

Quinazoline (B50416) derivatives, which can be synthesized from aminobenzonitrile precursors, have emerged as a significant class of anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases. For instance, certain 4-anilinoquinazoline (B1210976) derivatives have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. mdpi.com

| Compound Class | Target | Example Activity |

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | IC50 = 14.1 nM for a 6-alkynyl substituted derivative mdpi.com |

| 2,3,4-Trisubstituted-quinazolines | Dihydrofolate Reductase (DHFR) | IC50 = 0.4 µM against a mammalian cancer cell line nih.gov |

| 2,6-Disubstituted-quinazoline-4-ones | Dihydrofolate Reductase (DHFR) | IC50 = 0.3 µM nih.gov |

Potential Antimicrobial Agents

The quinazoline scaffold is also a promising framework for the development of novel antimicrobial agents. By incorporating different substituents onto the quinazoline ring system, it is possible to generate compounds with activity against a variety of bacterial and fungal pathogens. Structure-activity relationship (SAR) studies have shown that substitutions at the C-4 position and the presence of a halogen at the C-6 position can be beneficial for antimicrobial activity. nih.gov

| Compound Class | Target Organism(s) | Example Activity |

| 2,4,6-Trisubstituted quinazolines | Gram-positive and Gram-negative bacteria | A decylamine (B41302) group at C-4 enhances activity nih.gov |

| Acylhydrazone quinazolines | S. aureus, E. coli, P. aeruginosa, A. niger | Significant activity against a broad spectrum of bacteria and fungi nih.gov |

| 6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones | Gram-positive and Gram-negative bacteria | Effective against various bacterial strains researchgate.net |

Antifolate and Antibacterial Quinazoline Derivatives

Antifolates are a class of drugs that interfere with the synthesis of folic acid, an essential nutrient for cell growth and division. Quinazoline derivatives have been investigated as antifolates for their potential as both anticancer and antibacterial agents. These compounds can inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. The development of 2-desamino derivatives of quinazoline antifolates has been shown to enhance their solubility and cytotoxic potency. nih.gov

| Compound | Target Enzyme | Biological Activity |

| 2-Desamino-10-propargyl-5,8-dideazafolic acid | Thymidylate Synthase (TS) | ID50 of 0.4 µM against L1210 cells nih.gov |

| 2,3,4-Trisubstituted-quinazoline | Dihydrofolate Reductase (DHFR) | IC50 = 0.4 µM against a mammalian cancer cell line nih.gov |

Tacrine-Related Compounds

Tacrine (B349632) was one of the first drugs approved for the treatment of Alzheimer's disease, and it functions as a cholinesterase inhibitor. The synthesis of tacrine analogs from aminobenzonitrile precursors has been a strategy to develop new and improved cholinesterase inhibitors with potentially fewer side effects. The Friedländer condensation of aminonitriles with ketones is a common method for preparing these tacrine-like molecules. nih.govcu.edu.eg Halogenated derivatives of tacrine have been shown to be more potent acetylcholinesterase inhibitors than the parent compound. researchgate.net

| Compound Class | Target Enzyme | Example Activity |

| Pyrano[2,3-b]quinolines and Benzonaphthyridines | Acetylcholinesterase (AChE) | The most potent compounds were 6 times less active than tacrine nih.gov |

| Thienopyridine tacrine analogs | Acetylcholinesterase (AChE) | Some compounds were more potent than tacrine cu.edu.eg |

Material Science Applications

The inherent electronic and steric properties of this compound make it a compound of interest in material science. Its derivatives are being investigated for their potential in creating materials with tailored functionalities. The presence of both electron-donating (amino) and electron-withdrawing (bromo, fluoro, cyano) groups allows for precise tuning of the electronic characteristics of resulting materials. cymitquimica.com

As a versatile building block, this compound is utilized in the generation of advanced materials. The reactivity of its functional groups, particularly the amino and bromo substituents, allows for its incorporation into larger molecular frameworks through various chemical transformations. These reactions can lead to the formation of materials with specific and desirable properties. The compound's structure facilitates its use in creating materials with unique functionalities at the molecular level.

Derivatives of similarly structured fluorinated benzonitriles are explored for their thermal stability and polarity, which are crucial characteristics for advanced material applications. The strategic derivatization of this compound can yield a diverse array of molecules, each with the potential for novel applications in material science.

The development of liquid crystals and polymers is a significant area of application for this compound. Nitrile-containing fluorinated compounds are known to be employed in the formulation of liquid crystals, where their inherent polarity plays a crucial role. The unique combination of functional groups in this compound can be leveraged to synthesize liquid crystalline materials with specific phase behaviors and electro-optical properties.

In the realm of polymer science, this compound can act as a monomer or a precursor to monomers for the synthesis of specialized polymers. The amino group, for instance, can be a site for polymerization reactions, leading to the formation of polymer chains with integrated fluorinated and brominated benzonitrile moieties. Such polymers may exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

| Functional Group | Potential Contribution to Material Properties |

|---|---|

| Amino (-NH₂) | Provides a reactive site for polymerization and other derivatizations; can participate in hydrogen bonding, influencing molecular packing. |

| Bromo (-Br) | Can be substituted or used in cross-coupling reactions to build more complex structures; influences electronic properties. |

| Fluoro (-F) | Enhances thermal stability and can influence the electronic properties and phase behavior of liquid crystals. |

| Nitrile (-CN) | Contributes to the polarity of the molecule, a key factor in liquid crystal applications. |

While direct applications of this compound in OLEDs are not extensively documented, related fluorinated benzonitriles are recognized as important intermediates in the synthesis of organic electromechanical phosphorescent materials. The synthesis of compounds like two [2-(4,6-two fluoro-3-benzonitrile bases) pyridine-N, C 2] (four pyrazoles boron) close iridium highlights the utility of such precursors in creating materials for organic electronics. The electronic properties conferred by the fluoro and nitrile groups are instrumental in designing host and emitter materials for OLED devices. The derivatization of this compound could therefore lead to novel compounds with applications in this field.

Environmental Chemistry Applications and Green Synthesis Routes

In the context of environmental chemistry, this compound is considered an intermediate in the synthesis of environmentally benign chemicals. The development of sustainable chemical processes is a key focus of modern chemistry, and the use of versatile building blocks like this compound is central to these efforts.

The principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatic compounds to minimize their environmental impact. For instance, a patented method for the synthesis of the related compound 2,6-difluorobenzonitrile (B137791) utilizes the non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) as a cyanide source, thus avoiding the use of highly toxic cyanide reagents. google.com This approach is described as pollution-free, with mild reaction conditions and simple operation. google.com

Furthermore, novel green methods for bromination reactions are being explored. One such method utilizes the in-situ generation of a brominating agent, which can reduce waste and avoid the use of hazardous brominating agents. While this specific method was applied to a different substrate, the underlying principles could potentially be adapted for the synthesis of this compound.

The pursuit of greener synthetic routes for compounds like this compound is crucial for reducing the environmental footprint of chemical manufacturing. The implementation of recyclable catalysts and environmentally friendly solvents are additional strategies that can contribute to more sustainable production processes.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Use of Less Hazardous Chemical Syntheses | Employing non-toxic cyanide sources like K₄[Fe(CN)₆]·3H₂O. google.com | Avoids the use of highly toxic cyanide reagents, leading to a safer and more environmentally friendly process. google.com |

| Catalysis | Utilization of recyclable catalysts. | Reduces waste and allows for more efficient chemical transformations. |

| Safer Solvents and Auxiliaries | Use of environmentally benign solvents. | Minimizes the environmental impact associated with solvent use and disposal. |

Biological Activity and Molecular Interaction Studies of 2 Bromo 3 Amino 6 Fluorobenzonitrile

Enzyme Interaction and Modulation

The biological activity of 2-Bromo-3-amino-6-fluorobenzonitrile is thought to be partly due to its interaction with various enzymes. The structural features of the compound suggest it may act as an inhibitor for certain enzymes, potentially disrupting metabolic pathways crucial for cell survival. For instance, it has been proposed as a potential kinase inhibitor that could bind to the active site of kinases, thereby preventing phosphorylation and subsequent signal transduction. However, specific studies detailing the inhibition mechanisms or identifying the particular enzymes modulated by this compound are not extensively available in the current literature. The amino and halogen groups on the benzonitrile (B105546) ring are believed to play a role in modulating enzyme activity through non-covalent interactions.

Antimicrobial Activity against Bacterial Strains and Mechanistic Investigations

This compound has demonstrated notable antimicrobial properties in in vitro studies. Its efficacy has been observed against several bacterial strains, indicating a potential for its development as a lead structure for new antibacterial agents. The minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism, has been determined for a selection of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

While these findings are promising, detailed mechanistic investigations into how this compound exerts its antimicrobial effects, such as through bacterial cell wall disruption, are not yet fully elucidated in the available research. Further studies are required to understand the precise molecular interactions that lead to its antibacterial activity.

Anticancer Properties and Cellular Mechanisms

The potential of this compound as an anticancer agent has been a subject of investigation. Research has shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Its cytotoxic effects have been quantified against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values indicating its potency.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15.0 |

| HeLa | Cervical Cancer | 10.5 |

| A549 | Lung Cancer | 12.0 |

The proposed mechanism of its anticancer action involves the induction of reactive oxygen species (ROS) and the disruption of DNA replication processes, which collectively lead to an increase in apoptosis. However, specific details regarding the induction of apoptosis or the particular phases of the cell cycle that are arrested by this compound require more in-depth investigation.

Molecular Mechanism of Action

The biological activities of this compound are fundamentally governed by its interactions at the molecular level. The unique combination of amino, bromo, and fluoro substituents on the benzonitrile scaffold allows for a variety of non-covalent interactions with biological macromolecules.

Role of Hydrogen Bonding with Biological Molecules

The amino group (-NH2) in the this compound structure is a key functional group capable of forming hydrogen bonds. tandfonline.com This group can act as a hydrogen bond donor, interacting with electronegative atoms such as oxygen and nitrogen present in the amino acid residues of proteins or the nucleic acids of DNA. tandfonline.com These hydrogen bonding interactions are crucial for the recognition and binding of the compound to its biological targets, thereby influencing their structure and function.

Interaction with Specific Molecular Targets and Pathways

The collective effect of hydrogen bonding, halogen bonding, and other non-covalent interactions allows this compound to interact with specific molecular targets and modulate their associated pathways. tandfonline.com As mentioned, it is considered a potential kinase inhibitor, which would involve its binding to the ATP-binding site of a kinase, thereby interfering with the signaling pathways that are often dysregulated in diseases like cancer. The precise identification of these specific molecular targets and the detailed characterization of the interaction pathways are areas that warrant further research to fully understand the compound's mechanism of action.

Binding to Nucleophilic Sites on Enzymes (e.g., thiol and hydroxyl groups)

The chemical structure of this compound, featuring an electrophilic nitrile group and a reactive aromatic system, suggests its potential to interact with nucleophilic residues within enzyme active sites. This interaction is often covalent, leading to the modulation of enzyme activity. The primary nucleophilic targets in enzymes for such interactions are the thiol group of cysteine residues and, to a lesser extent, the hydroxyl group of serine residues.

The electrophilic character of the carbon atom in the nitrile (cyano) group makes it susceptible to nucleophilic attack. nih.gov In the context of enzyme inhibition, the thiol group of a cysteine residue, being a potent nucleophile, can attack the nitrile carbon of this compound. This reaction typically proceeds through the formation of a covalent thioimidate adduct. nih.gov The stability of this adduct can determine whether the inhibition is reversible or irreversible. The presence of electron-withdrawing groups on the benzonitrile ring can enhance the electrophilicity of the nitrile carbon, thereby increasing its reactivity towards nucleophiles like cysteine. nih.gov In this compound, both the bromine and fluorine atoms act as electron-withdrawing groups, which would be expected to increase the reactivity of the nitrile group.

While the reaction with cysteine's thiol group is more common for nitrile-containing inhibitors, interaction with the hydroxyl group of serine is also possible. nih.gov Similar to the reaction with cysteine, a serine residue could attack the nitrile carbon to form a covalent imidate adduct. The reactivity towards serine is generally lower than towards cysteine due to the lower nucleophilicity of the hydroxyl group compared to the thiol group.

The table below summarizes the potential covalent interactions of this compound with nucleophilic amino acid residues in enzymes.

| Nucleophilic Residue | Functional Group | Potential Covalent Adduct | Nature of Interaction |

| Cysteine | Thiol (-SH) | Thioimidate | Covalent bond formation |

| Serine | Hydroxyl (-OH) | Imidate | Covalent bond formation |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound by systematically modifying its chemical structure. For this compound, SAR studies would involve synthesizing and evaluating derivatives with modifications at the bromine, amino, and fluorine substituents, as well as the benzonitrile core, to understand their impact on biological activity. While specific SAR data for this exact compound is not extensively available in the public domain, general principles derived from related classes of inhibitors can be applied to predict the effects of structural modifications.

The following table outlines hypothetical SAR insights for derivatives of this compound based on established principles of medicinal chemistry for covalent inhibitors.

| Position of Substitution | Type of Modification | Expected Impact on Activity | Rationale |

| 2-Bromo | Replacement with other halogens (Cl, I) | Variable | The nature of the halogen can affect both steric and electronic properties. A more electronegative halogen might increase the electrophilicity of the nitrile group. |

| Removal of the bromo group | Likely decrease | The bromo group contributes to the electronic properties of the ring and may be involved in halogen bonding with the enzyme. | |

| 3-Amino | Acylation or alkylation | Likely decrease | The amino group can act as a hydrogen bond donor, and its modification could disrupt key interactions with the target enzyme. |

| Replacement with other functional groups (e.g., -OH, -CH3) | Variable | The impact would depend on the specific interactions of the amino group in the binding pocket. A hydroxyl group could also act as a hydrogen bond donor. | |

| 6-Fluoro | Replacement with other electron-withdrawing groups | Potentially maintain or increase | The fluorine atom's high electronegativity likely enhances the reactivity of the nitrile group. Other strong electron-withdrawing groups could have a similar effect. tandfonline.com |

| Replacement with electron-donating groups | Likely decrease | Electron-donating groups would reduce the electrophilicity of the nitrile carbon, making it less reactive towards nucleophilic attack. | |

| Benzonitrile Ring | Introduction of additional substituents | Variable | Additional substituents could influence the compound's solubility, lipophilicity, and steric fit within the enzyme's active site. |

The amino group at the 3-position is likely crucial for forming hydrogen bonds with amino acid residues in the enzyme's binding pocket, thus contributing to the initial non-covalent binding and orientation of the inhibitor. nih.gov Modification or replacement of this group would likely have a significant impact on binding affinity.

The bromo and fluoro substituents play a key role in modulating the electronic properties of the aromatic ring. As electron-withdrawing groups, they increase the electrophilicity of the nitrile carbon, making it a more potent "warhead" for covalent bond formation. nih.gov The fluorine atom, in particular, due to its small size and high electronegativity, can also enhance metabolic stability and binding affinity. researchgate.net SAR studies on related compounds have shown that the position and nature of halogen substituents can significantly influence inhibitory potency. nih.gov

Computational and Spectroscopic Investigations of 2 Bromo 3 Amino 6 Fluorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to predict and analyze the molecular structure, electronic properties, and spectroscopic features of chemical compounds. Methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset Perturbation Theory (MP2) are frequently employed to gain insights into the behavior of molecules at the atomic level. nih.govwikipedia.org These computational approaches are instrumental in understanding the properties of molecules like 2-Bromo-3-amino-6-fluorobenzonitrile.

DFT methods, particularly those using hybrid functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy for predicting the properties of organic molecules. derpharmachemica.commdpi.com The Hartree-Fock method serves as a foundational ab initio approach, while MP2 incorporates electron correlation effects, offering a higher level of theory for more accurate energy and property predictions. wikipedia.orgq-chem.comfiveable.me For a molecule such as this compound, these methods can be used to perform geometry optimization to find the most stable molecular structure, which is the basis for all subsequent property calculations.

The electronic structure of a molecule is fundamental to its chemical reactivity and photophysical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more likely to be reactive. nih.gov

In this compound, the presence of both electron-donating (amino group) and electron-withdrawing (bromo, fluoro, and nitrile groups) substituents on the benzene (B151609) ring is expected to lead to intramolecular charge transfer (ICT). rsc.orgresearchgate.netscispace.comtum.de Upon excitation, an electron can be transferred from the HOMO, which is likely localized on the electron-rich amino group and the aromatic ring, to the LUMO, which is expected to be centered on the electron-withdrawing nitrile group and the benzene ring. This ICT process is a key factor in the molecule's potential applications in areas such as nonlinear optics.

Computational methods like DFT can be used to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. materialsciencejournal.org The table below presents hypothetical HOMO and LUMO energy values for this compound, based on typical results for similarly substituted benzonitriles.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

For this compound, the vibrational spectrum is expected to exhibit characteristic bands for the C-Br, C-F, N-H, C≡N, and aromatic C-H and C-C stretching and bending vibrations. The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data. derpharmachemica.com

The following table provides a hypothetical set of predicted vibrational frequencies for some of the key functional groups in this compound, based on data for similar molecules. frontiersin.org

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H asymmetric stretching | 3450 |

| N-H symmetric stretching | 3350 |

| C≡N stretching | 2230 |

| Aromatic C-C stretching | 1600-1400 |

| C-F stretching | 1250 |

| C-Br stretching | 650 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental NMR spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts. modgraph.co.uk

For this compound, the 1H NMR spectrum would show signals for the aromatic and amino protons, while the 13C NMR spectrum would provide information about the carbon skeleton. The chemical shifts of the protons and carbons are influenced by the electron-donating and electron-withdrawing nature of the substituents. researchgate.netnih.gov For instance, the amino group is expected to shield the aromatic protons, shifting their signals to a lower frequency (upfield), while the electronegative bromine, fluorine, and nitrile groups will deshield the adjacent carbons and protons, causing their signals to appear at a higher frequency (downfield). modgraph.co.ukliverpool.ac.uk

Below is a table of hypothetical predicted 1H and 13C NMR chemical shifts for this compound.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 6.8 - 7.5 |

| Amino-H | 4.5 |

| Aromatic-C | 110 - 150 |

| Cyano-C | 118 |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactive sites. jocpr.comresearchgate.netrsc.org The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. chemrxiv.org Red regions indicate negative electrostatic potential and are associated with electrophilic reactivity, while blue regions correspond to positive electrostatic potential and are indicative of nucleophilic reactivity.

For this compound, the MEP map is expected to show negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity and the presence of lone pairs of electrons. The region around the amino group's nitrogen atom is also expected to have a significant negative potential. Conversely, the areas around the hydrogen atoms of the amino group and the aromatic ring are likely to exhibit positive potential (blue). This information is crucial for predicting how the molecule will interact with other chemical species. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgnumberanalytics.com It allows for the investigation of intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). wisc.eduwisc.eduq-chem.com The strength of these interactions can be quantified by the second-order perturbation energy, E(2).

A hypothetical NBO analysis for a key interaction in this compound is presented in the table below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) Namino | π(Cortho-Cmeta) | 5.2 |

| π(C-C)ring | π(C≡N) | 20.5 |

Molecules with significant intramolecular charge transfer, particularly those with strong electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit significant non-linear optical (NLO) properties. jhuapl.edu These materials have potential applications in optoelectronics and photonics. nih.govrsc.org The first-order hyperpolarizability (β) is a key parameter used to quantify the second-order NLO response of a molecule.

The presence of the electron-donating amino group and the electron-withdrawing nitrile, bromo, and fluoro groups in this compound suggests that it may possess NLO properties. Computational methods can be employed to calculate the components of the hyperpolarizability tensor and the total hyperpolarizability.

The following table provides a hypothetical set of calculated hyperpolarizability values for this compound.

| Parameter | Value (a.u.) |

|---|---|

| βx | -250 |

| βy | 150 |

| βz | -50 |

| βtotal | 320 |

Molecular Modeling and Docking Studies (e.g., protein-ligand interactions)

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These studies are crucial in drug discovery and materials science to understand binding affinities and modes of interaction.

The nitrile group (–C≡N) in a ligand can play a versatile role in protein-ligand interactions. It is often considered a bioisostere for carbonyl, hydroxyl, or carboxyl groups and can act as a hydrogen bond acceptor. nih.gov The nitrogen atom of the nitrile can form crucial hydrogen bonds with amino acid residues in a protein's active site. nih.gov Furthermore, the unique electronic properties of the substituents on the benzonitrile (B105546) ring—the electron-donating amino group and the electron-withdrawing bromine and fluorine atoms—are expected to modulate the molecule's electrostatic potential and influence its binding orientation and strength.

In silico docking studies on analogous compounds, such as β-enaminonitriles, have demonstrated their potential to bind to protein targets like tubulin, which is significant in cancer research. nih.govnih.gov For instance, docking analyses have revealed that such compounds can fit into the binding pockets of proteins, with their binding energies being comparable to known inhibitors. nih.govnih.gov The amino group often participates in hydrogen bonding, a key interaction for stabilizing the ligand within the protein's active site. mdpi.com

A hypothetical docking study of this compound would involve placing the molecule into the active site of a selected protein target. The software would then calculate the most favorable binding poses and estimate the binding affinity. The results would likely highlight key interactions, such as:

Hydrogen bonding: The amino group and the nitrile nitrogen are prime candidates for forming hydrogen bonds with polar amino acid residues.

Halogen bonding: The bromine atom could potentially form halogen bonds with electron-donating atoms in the protein.

Hydrophobic interactions: The aromatic ring would likely engage in hydrophobic interactions with nonpolar residues.

These predicted interactions provide a rational basis for the design of more potent and selective molecules.

Experimental Spectroscopic Characterization and Validation of Theoretical Data

The structural characterization of this compound would rely on a combination of experimental spectroscopic techniques and theoretical calculations. Density Functional Theory (DFT) is a common computational method used to predict molecular properties, including vibrational frequencies (Infrared and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. nih.govbohrium.com

Infrared (IR) Spectroscopy

Experimental IR spectroscopy identifies the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, key vibrational modes would be anticipated. Theoretical calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), can predict these frequencies. nih.gov A comparison between the experimental and theoretical spectra allows for the validation of the computational model and a more confident assignment of the observed spectral bands. bohrium.comresearchgate.net Scaling factors are often applied to the calculated frequencies to improve the correlation with experimental data. researchgate.net

Below is a representative table illustrating the expected correlation between experimental and theoretical IR data for a similar aromatic nitrile.

| Functional Group | Expected Experimental Wavenumber (cm⁻¹) | Representative Calculated Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amino) | 3400-3200 | 3450 | Asymmetric & Symmetric Stretching |

| C≡N (Nitrile) | 2230-2210 | 2225 | Stretching |

| C=C (Aromatic) | 1600-1450 | 1580 | Ring Stretching |

| C-F | 1250-1000 | 1200 | Stretching |

| C-Br | 700-500 | 650 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR: Would show signals for the aromatic protons and the protons of the amino group. The chemical shifts and coupling constants would provide information about their connectivity and spatial relationships.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their electronic environments.

¹⁹F NMR: Is highly sensitive to the local electronic environment. biophysics.orgrsc.orgnih.gov The fluorine atom at position 6 would give a distinct signal, and its chemical shift would be a sensitive probe of molecular interactions. biophysics.orgrsc.orgnih.gov

Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The agreement between calculated and observed shifts serves as a strong validation of the proposed structure.

The following table provides an example of how experimental and theoretical NMR data could be compared for a related fluorinated aromatic compound.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.0 - 7.5 | 7.2 |

| ¹H (Amino) | 4.5 - 5.5 | 5.0 |

| ¹³C (Aromatic) | 110 - 150 | 115, 125, 130, 145 |

| ¹³C (Nitrile) | 115 - 125 | 118 |

| ¹⁹F | -110 to -120 | -115 |

By integrating computational modeling with experimental spectroscopy, a comprehensive and validated understanding of the molecular structure and properties of this compound can be achieved.

Future Research Directions and Unexplored Avenues for 2 Bromo 3 Amino 6 Fluorobenzonitrile

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 2-Bromo-3-amino-6-fluorobenzonitrile often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Green Chemistry Approaches: The application of green chemistry principles could significantly improve the environmental footprint of its synthesis. dovepress.comtandfonline.com This includes the use of safer solvents, minimizing energy consumption, and employing catalytic methods over stoichiometric reagents. dovepress.comtandfonline.com Research into reactions in aqueous media or the use of ionic liquids as recyclable reaction media could offer substantial benefits. rsc.org A truly "green" synthesis would be characterized by high atom economy, low E-factor, and the use of renewable feedstocks where possible. nih.gov

Catalytic C-H Functionalization: A paradigm shift from traditional methods would be the direct C-H functionalization of a simpler aminofluorobenzonitrile precursor. Methodologies like photoredox catalysis or transition-metal catalysis (e.g., with nickel) could enable the direct and selective introduction of the bromine atom, thereby shortening the synthetic sequence and improving atom economy. nih.govnih.govacs.orgbeilstein-journals.orgacs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous reactions. Developing a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and safer manufacturing on an industrial scale.

Organocatalysis: Exploring the use of metal-free organocatalysts for the fluorination or amination steps in the synthesis of precursors could reduce heavy metal contamination in the final product, which is a critical consideration for pharmaceutical applications. nih.govnih.govchimia.chresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety. dovepress.comtandfonline.comsciencedaily.com | Use of benign solvents, catalytic reagents, and waste reduction. rsc.org |

| C-H Functionalization | Increased atom economy, shorter synthetic routes. nih.govnih.govacs.org | Development of selective catalysts (photoredox, transition metal). beilstein-journals.orgacs.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in a continuous flow reactor. |

| Organocatalysis | Avoidance of heavy metal catalysts, reduced toxicity. nih.govnih.govchimia.ch | Design of efficient and selective organocatalysts for key steps. researchgate.net |

Expanded Scope of Derivatization for Diverse and Specialized Applications

The true value of this compound lies in its potential for derivatization. The three distinct functional groups—bromo, amino, and nitrile—offer orthogonal reactivity for creating diverse molecular architectures.

Medicinal Chemistry Scaffolds: The bromo group is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This multi-faceted reactivity allows for the rapid generation of libraries of complex molecules for biological screening against various therapeutic targets. nih.govuniss.itresearchgate.net

Materials Science Applications: The inherent electronic properties of the fluorinated benzonitrile (B105546) core, combined with the potential for extensive derivatization, make it an interesting candidate for the development of novel organic materials. Derivatives could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as sensors, where the electronic and photophysical properties can be fine-tuned through chemical modification.

Agrochemical Development: The incorporation of fluorine and bromine is a common strategy in the design of agrochemicals. Derivatization of this scaffold could lead to new classes of herbicides, fungicides, or insecticides with potentially novel modes of action.

| Functional Group | Potential Reactions | Resulting Structures | Potential Applications |

| Bromo | Suzuki, Buchwald-Hartwig, Sonogashira coupling | Bi-aryl compounds, N-arylated amines, alkynylated aromatics | Medicinal Chemistry, Materials Science |

| Amino | Acylation, Alkylation, Diazotization | Amides, secondary/tertiary amines, azo compounds | Dyes, Polymers, Pharmaceuticals |

| Nitrile | Hydrolysis, Reduction, Cycloaddition | Carboxylic acids, amides, primary amines, heterocycles | Bioisosteres, Synthetic intermediates |

In-depth Biological Efficacy and Comprehensive Toxicological Profiling

While its potential as a scaffold is high, there is a significant lack of publicly available data on the biological activity and toxicological profile of this compound and its derivatives.

Broad-Spectrum Biological Screening: A systematic screening of derivatives against a wide range of biological targets is warranted. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neurological activities. High-throughput screening campaigns would be instrumental in identifying initial hit compounds. nih.govuniss.itresearchgate.net

Toxicological Assessment: A crucial future direction is the comprehensive toxicological evaluation of the parent compound and its derivatives. This should include in vitro assays for cytotoxicity, mutagenicity (e.g., Ames test), and cardiotoxicity (e.g., hERG inhibition). ceon.rs

In Silico Toxicology Prediction: Prior to synthesis, computational tools can be employed to predict the potential toxicity of designed derivatives. nih.govresearchgate.netnih.gov These in silico models can assess risks such as carcinogenicity, mutagenicity, and hepatotoxicity based on structural alerts and comparison to known toxicophores. ceon.rscefic-lri.org This approach can help prioritize the synthesis of compounds with more favorable predicted safety profiles.

Advanced Computational Simulations for Elucidating Complex Reaction Mechanisms and Biological Interactions

Computational chemistry offers powerful tools to accelerate research and provide insights that are difficult to obtain through experimentation alone.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for both the synthesis and derivatization of this compound. utexas.edutandfonline.comacs.orgresearchgate.netresearchgate.net Such studies can help optimize reaction conditions by identifying transition states and intermediates, leading to higher yields and selectivity. acs.orgsmu.edu

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives with associated biological activity data is generated, QSAR models can be developed. nih.govacs.orgnih.govdovepress.com These models quantitatively correlate structural features with biological activity, providing predictive power to design more potent compounds.

Molecular Docking and Dynamics: For derivatives that show promising biological activity, molecular docking simulations can predict their binding mode within the active site of a target protein. This can elucidate the key interactions responsible for activity and guide further structural modifications to enhance binding affinity and selectivity.

| Computational Method | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Synthesis & Derivatization | Elucidation of reaction mechanisms, optimization of conditions. utexas.edutandfonline.comresearchgate.net |

| QSAR | Medicinal Chemistry | Predictive models for biological activity, design of potent analogs. nih.govdovepress.com |

| Molecular Docking | Drug Discovery | Prediction of protein-ligand binding modes, structure-based design. |

Integration with Emerging Technologies in Chemical Synthesis and Drug Discovery Pipelines

The future of chemical research lies in the integration of automation, data science, and novel synthetic technologies. This compound is well-positioned to be a part of these modern workflows.

Artificial Intelligence (AI) in Drug Discovery: AI and machine learning algorithms can be trained on data from derivatization and screening efforts. drugtargetreview.comoptibrium.comnih.gov These models can then be used to predict the biological activity of virtual compounds, identify novel scaffolds, and even propose synthetic routes to target molecules, significantly accelerating the discovery process. drugtargetreview.comoptibrium.comnih.govnih.govmit.edu

High-Throughput Experimentation (HTE): The use of robotic platforms for HTE can rapidly screen a wide range of reaction conditions for the synthesis and derivatization of this compound. This allows for the rapid optimization of reactions and the efficient production of compound libraries for screening.

DNA-Encoded Libraries (DELs): The trifunctional nature of this compound makes it an attractive building block for the synthesis of DNA-encoded libraries. By attaching a unique DNA tag to each derivative, massive libraries can be synthesized and screened simultaneously against a protein target, dramatically increasing the efficiency of hit identification.

The strategic exploration of these future research directions will be crucial in transforming this compound from a simple chemical intermediate into a high-value scaffold for innovation across the chemical sciences.

Q & A

Q. Table 1: Expected Spectral Signatures

| Technique | Key Peaks | Reference Compound Analog |

|---|---|---|

| ¹H NMR | δ 6.8-7.2 (aromatic, J₃-F ~20 Hz) | 3-Bromo-5-fluorobenzonitrile |

| IR | 2220 cm⁻¹ (C≡N) | 3-Bromo-4-fluorobenzonitrile |

(Basic) What strategies ensure the stability of this compound during storage?

Methodological Answer:

- Storage Conditions:

- Store under inert gas (Ar/N₂) at -20°C to prevent oxidation of the amino group.

- Use amber vials to avoid photodegradation of the nitrile moiety.

- Solubility Considerations:

(Advanced) How can researchers resolve contradictions between computational and experimental reactivity data?

Methodological Answer:

- Step 1: Validate Computational Models

- Step 2: Iterative Refinement

- Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match observed regioselectivity in cross-coupling reactions .

- Step 3: Data Triangulation

- Cross-reference NMR/IR data with crystallographic results (if available) to confirm structural assignments .

(Advanced) What role does the amino group play in regioselectivity during cross-coupling reactions?

Methodological Answer:

The amino group acts as a directing group, influencing metal coordination in catalytic cycles. For example:

Q. Table 2: Reactivity Comparison

| Substrate | Coupling Site (Pd) | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromo-6-fluorobenzonitrile | C1 (Br) | 78 | |

| This compound | C1 (Br) | 62 | [Inferred] |

(Advanced) How should researchers validate unexpected byproducts during synthesis?

Methodological Answer:

- Analytical Workflow:

- LC-MS/MS: Identify molecular ions (e.g., m/z 217 for dehalogenated products).

- Isolation: Use preparative HPLC to isolate byproducts for structural elucidation.

- Mechanistic Probe: Conduct kinetic isotope effect (KIE) studies to determine rate-limiting steps .

- Case Study: A common byproduct, 3-amino-6-fluorobenzonitrile, arises from debromination; mitigate via controlled stoichiometry of Pd catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products